Sideridiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

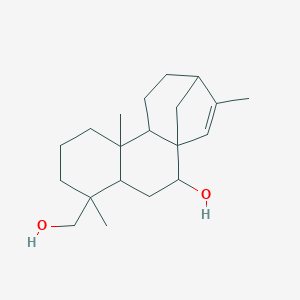

Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

科学研究应用

Neuroprotective Properties

1.1 Mechanism Against Amyloid Beta Aggregation

Sideridiol has been identified as a key compound in combating amyloid beta (Aβ) aggregation, a hallmark of Alzheimer’s disease (AD). Research indicates that this compound promotes non-amyloidogenic processing of amyloid precursor protein (APP) and reduces total and hyperphosphorylated tau levels in cellular models of AD. In studies involving Caenorhabditis elegans models, this compound treatment resulted in a significant reduction in Aβ aggregates and delayed paralysis rates, suggesting its potential as a neuroprotective agent against dementia .

1.2 Clinical Studies

A double-blind, randomized clinical trial demonstrated that supplementation with Sideritis scardica extract, rich in this compound, improved cognitive performance in healthy volunteers. This study highlighted the compound's ability to alleviate stress-induced impairments in executive functioning . Additionally, another clinical trial noted that combining Sideritis scardica with Bacopa monnieri positively affected mental performance in subjects with mild cognitive impairment (MCI) .

Antioxidant Activity

2.1 Redox Status Improvement

This compound exhibits significant antioxidant properties, contributing to its therapeutic potential. A study on SidTea+, an extract containing this compound, showed improvements in total antioxidant capacity (TAC) and reductions in lipid peroxidation levels after four weeks of supplementation. Participants experienced decreased systolic blood pressure and improved cardiorespiratory capacity, indicating broader health benefits beyond cognitive function .

2.2 Mechanistic Insights

The antioxidative effects of this compound are likely mediated through interactions with redox-sensitive molecular signaling pathways such as NF-kB and Nrf2. These mechanisms enable the compound to mitigate oxidative stress effectively, which is crucial for maintaining cellular health and preventing neurodegeneration .

Cancer Research

3.1 Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. In MCF-7 breast cancer cells, this compound exhibited moderate antiproliferative activity comparable to that of 5-fluorouracil, a standard chemotherapy drug . This suggests potential applications for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

属性

CAS 编号 |

19891-25-9 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC 名称 |

5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |

InChI |

InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |

InChI 键 |

BATFJLLEMUIAJD-PHUPPTAPSA-N |

SMILES |

CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |

手性 SMILES |

CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |

规范 SMILES |

CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |

熔点 |

196-197°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。